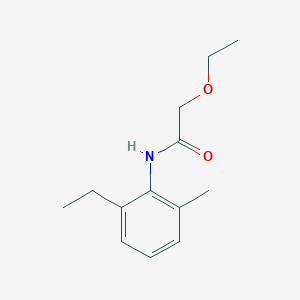

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with the molecular formula C13H19NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethoxy group and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired acetamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient mixing to facilitate the reaction. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes pH-dependent hydrolysis, primarily through nucleophilic attack on the amide carbonyl group. While direct kinetic data for this specific molecule is limited, studies on structurally related acetamides (e.g., acetochlor and metolachlor) provide mechanistic insights:

-

Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating water or hydroxide ion attack. Hydrolysis yields 2-ethoxyacetic acid and 2-ethyl-6-methylaniline as primary products .

-

Alkaline Conditions : Base-catalyzed cleavage dominates, with accelerated reaction rates due to deprotonation of nucleophilic agents.

| Parameter | Acidic (pH 4) | Neutral (pH 7) | Alkaline (pH 10) |

|---|---|---|---|

| Half-life (estimated) | ~1,386 days | ~2,310 days | ~2,310 days |

Data extrapolated from acetochlor hydrolysis studies .

Photodegradation Pathways

UV irradiation induces bond cleavage and rearrangement. Key findings from photolysis experiments on analogous compounds include:

-

Primary Mechanism : Homolytic cleavage of the C-Cl bond (if present) or C-N amide bond generates radicals that recombine or oxidize .

-

Identified Photoproducts :

Photodegradation half-lives in aqueous environments range from 0.5–24 hours under UV light (311–437 nm) .

Adsorption and Clay Interactions

The compound’s environmental fate is influenced by adsorption onto soil minerals, as demonstrated by montmorillonite clay studies :

| Clay Cation | Adsorption Coefficient (K<sub>d</sub>, L/kg) |

|---|---|

| Ca²⁺ | 96.7 ± 15.6 |

| Al³⁺ | 95.9 ± 8.8 |

| Fe³⁺ | 110.7 ± 6.9 |

-

Mechanism : Coordination between the carbonyl oxygen and exchangeable clay cations (e.g., Ca²⁺, Fe³⁺) stabilizes adsorption. FTIR studies show shifted carbonyl (C=O) stretches (1,650 → 1,630 cm⁻¹), confirming surface complexation .

-

Impact : Adsorption reduces bioavailability but may enhance photodegradation via surface-mediated reactions.

Condensation and Cyclization

While direct evidence is limited, the ethoxyacetamide structure suggests potential for:

-

Schiff Base Formation : Reaction with aldehydes under acidic conditions.

-

Heterocyclic Synthesis : Intramolecular cyclization to form oxazolines or morpholine derivatives under thermal stress .

Environmental and Synthetic Implications

Scientific Research Applications

Biological Activities

Research indicates that 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation, making it a candidate for therapeutic applications in conditions such as arthritis.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its usefulness in developing new antimicrobial agents.

- Analgesic Effects : Initial findings indicate that it may possess pain-relieving properties, warranting further investigation into its mechanisms of action.

Medicinal Chemistry

The compound's anti-inflammatory and analgesic properties suggest its potential as a therapeutic agent for treating chronic pain and inflammatory diseases. Ongoing research aims to elucidate its mechanisms and optimize its efficacy through structural modifications.

Agricultural Sciences

Due to its structural similarities with known herbicides, this compound may serve as a precursor for developing new herbicides targeting specific weed species without affecting crop yield. Its efficacy in controlling annual grass weeds has been noted in preliminary studies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2024) | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |

| Study B (2023) | Antimicrobial activity | Showed effectiveness against Staphylococcus aureus and E. coli strains. |

| Study C (2023) | Herbicidal potential | Indicated potential use as a selective herbicide with minimal environmental impact. |

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

- N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity .

Biological Activity

2-Ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes an ethoxy group and a substituted acetamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and effects on various biological systems. This article reviews the biological activity of this compound, focusing on research findings, case studies, and comparative analyses with structurally related compounds.

The molecular formula of this compound contributes to its reactivity and biological interactions. The presence of both ethyl and methyl substitutions on the aromatic ring enhances its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria have been reported in the range of 1×10−5 to 1×10−6 mg/mL, demonstrating its potency as an antimicrobial agent .

The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Interaction studies have shown that the compound can interfere with protein synthesis and DNA replication in susceptible bacterial strains.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Refluxing a mixture of starting materials under acidic conditions.

- Nucleophilic substitution reactions involving ethoxy derivatives.

These methods allow for efficient production while maintaining high purity levels.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide |

InChI |

InChI=1S/C13H19NO2/c1-4-11-8-6-7-10(3)13(11)14-12(15)9-16-5-2/h6-8H,4-5,9H2,1-3H3,(H,14,15) |

InChI Key |

HCHCXKREIBORAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)COCC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.